![molecular formula C16H21F3O3 B1394530 4-Octyloxy-3-trifluoromethylbenzoic acid CAS No. 1005407-63-5](/img/structure/B1394530.png)
4-Octyloxy-3-trifluoromethylbenzoic acid
Overview
Description
Scientific Research Applications
1. Role in Phospholipase Inhibition
The ether analogue of 3-(octanoyloxy)-4-nitrobenzoic acid, 3-(octyloxy)-4-nitrobenzoic acid, which closely resembles 4-Octyloxy-3-trifluoromethylbenzoic acid, acts as an inhibitor of phospholipase activity. This characteristic is vital, as phospholipase enzymes are major toxins involved in tissue damage after snake bites. The sodium salt of this compound was studied to understand its aggregation behavior, critical for its inhibitory properties (Soto et al., 2018).
2. Liquid Crystal Research
4-Octyloxybenzoic acid has been extensively studied in the field of liquid crystals. For instance, its crystal structure was analyzed, providing insights into its behavior in different states (Lokanath et al., 2000). Moreover, studies on compounds like 4-(4-alkoxyphenoxycarbonyl)phenyl 4-formylbenzoates, which include the octyloxy homolog, revealed their smectic properties and phase transitions in liquid crystalline states (Sakurai et al., 1989).
3. Thermodynamic and Phase Behavior Studies
Research on 4-Octyloxybenzoic acid and its derivatives includes understanding their thermal behavior and phase transitions. For example, the study of lanthanide(III) 4-alkoxybenzoates showed how the chain length influences the structure and thermal behavior of these compounds, with a particular focus on 4-octyloxybenzoates (Jongen et al., 2003).
4. Applications in Hydrogen Bonding and Phase Behaviour
The phase behavior of equimolar mixtures involving 4-octyloxybenzoic acid has been studied, focusing on their liquid crystalline properties and the influence of hydrogen bonding on their phase behavior (Martinez-Felipe & Imrie, 2015).
5. Studies on Solubility and Chemical Reactions
Investigations have also been conducted on the solubility of related compounds, such as trifluoromethylbenzoic acid isomers, in supercritical carbon dioxide. These studies provide insights into the chemical properties and reaction behaviors of compounds similar to 4-Octyloxy-3-trifluoromethylbenzoic acid (Higashi et al., 2005).
Safety and Hazards
properties
IUPAC Name |
4-octoxy-3-(trifluoromethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3O3/c1-2-3-4-5-6-7-10-22-14-9-8-12(15(20)21)11-13(14)16(17,18)19/h8-9,11H,2-7,10H2,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAZVJSKHSOCIBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=C(C=C(C=C1)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Octyloxy-3-trifluoromethylbenzoic acid |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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